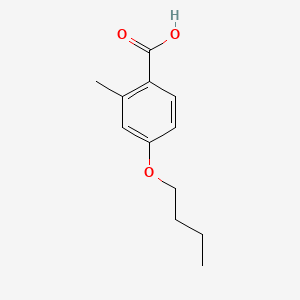

4-Butoxy-2-methylbenzoic acid

描述

4-Butoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a butoxy group at the para position and a methyl group at the ortho position of the aromatic ring. This compound is primarily utilized in organic synthesis, such as in the preparation of liquid crystal materials and pharmaceutical intermediates. Key structural features include:

属性

IUPAC Name |

4-butoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVRQOIEHGXWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702222 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-56-7 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 4-butoxy-2-methylbenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

Reduction: 4-butoxy-2-methylbenzyl alcohol.

Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.

科学研究应用

4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and resins with specific properties.

作用机制

The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

相似化合物的比较

a. Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

- Substituents : Contains a sulfonyl group and a hydroxy substituent on the benzothiazine core.

- Synthesis : Requires sulfonylation of anthranilic acid derivatives, with substituents pre-introduced before cyclization to avoid regioselectivity issues .

- Key difference : Unlike 4-butoxy-2-methylbenzoic acid, this compound’s synthesis prioritizes early substituent introduction to prevent side reactions, highlighting the complexity of modifying multi-functional aromatic systems .

b. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Substituents : Bromophenyl and α,β-unsaturated ketone moieties.

- Reactivity: The bromine substituent enhances electrophilic aromatic substitution, enabling heterocyclic synthesis (e.g., cyclohexenone derivatives) .

- Contrast : While 4-butoxy-2-methylbenzoic acid’s alkoxy group stabilizes via electron donation, the bromine in this compound directs reactivity toward nucleophilic attacks .

c. 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

- Substituents : Hydroxyethoxy ester group.

- Applications : Used in polymer and dendrimer synthesis due to its bifunctional (-OH and -COOH) groups .

- Comparison : The butoxy group in 4-butoxy-2-methylbenzoic acid offers better lipophilicity than the hydrophilic hydroxyethoxy group, influencing solubility and biological activity .

Physicochemical Properties

生物活性

4-Butoxy-2-methylbenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This compound is characterized by a butoxy group and a methyl substituent on the benzene ring, which may influence its pharmacological properties. This article reviews the available literature on the biological activity of 4-butoxy-2-methylbenzoic acid, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of 4-butoxy-2-methylbenzoic acid is C12H16O3. Its structure can be represented as follows:

The presence of the butoxy group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-butoxy-2-methylbenzoic acid. A notable study reported that derivatives of benzoic acid exhibit significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that 4-butoxy-2-methylbenzoic acid could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to 4-butoxy-2-methylbenzoic acid possess anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:

In a controlled experiment, macrophages treated with 4-butoxy-2-methylbenzoic acid showed a reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity

The cytotoxic effects of 4-butoxy-2-methylbenzoic acid have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These findings indicate that 4-butoxy-2-methylbenzoic acid may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of 4-butoxy-2-methylbenzoic acid can be attributed to several mechanisms:

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell death.

- Cytokine Inhibition: The compound may interfere with signaling pathways involved in inflammation, thereby reducing cytokine levels.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

常见问题

What are optimized synthetic routes for preparing 4-Butoxy-2-methylbenzoic acid derivatives in esterification or coupling reactions?

Basic

A common method involves using carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst. For example, 4-Butoxy-2-methylbenzoic acid reacts with hydroxyl-containing compounds (e.g., oxadiazoles) under anhydrous conditions in dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) and purified via flash chromatography (eluent: CH₂Cl₂/hexanes/ethyl acetate mixtures). Yields up to 61% are achievable after recrystallization .

Advanced

To optimize coupling efficiency, reaction parameters such as stoichiometry (e.g., 1:2 molar ratio of nucleophile to acid), temperature (room temperature vs. reflux), and catalyst loading (e.g., 10 mol% DMAP) should be systematically tested. Kinetic studies using HPLC can identify side reactions (e.g., dimerization) and guide adjustments in reaction time (e.g., 72 hours for complete conversion) .

How can the structural integrity of 4-Butoxy-2-methylbenzoic acid derivatives be validated spectroscopically?

Basic

1H and 13C NMR are critical for confirming substituent positions. Key signals include aromatic protons (δ 6.81–8.22 ppm), butoxy chain protons (δ 0.99–4.05 ppm), and methyl groups (δ 2.35–2.67 ppm). Carbonyl signals (e.g., δ 162.9 ppm for ester groups) and oxadiazole carbons (δ 152.6 ppm) further validate the structure. Mass spectrometry (MS) provides molecular weight confirmation .

Advanced

High-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives. For example, HSQC correlations between δ 8.22 ppm (aromatic H) and δ 164.6 ppm (carbonyl C) confirm ester linkages. Computational tools like ACD/Labs predict NMR shifts to cross-validate experimental data .

What safety protocols are essential when handling 4-Butoxy-2-methylbenzoic acid in laboratory settings?

Basic

Avoid inhalation and skin contact by using PPE (gloves, lab coats, goggles) and working in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced

Conduct a hazard assessment using GHS classification data (e.g., skin/eye irritation potential). Monitor airborne concentrations with real-time sensors. Waste containing this compound requires segregation and disposal via certified chemical waste services to prevent environmental contamination .

How do substituents (butoxy, methyl) influence the reactivity of 4-Butoxy-2-methylbenzoic acid in organic synthesis?

Basic

The butoxy group enhances solubility in nonpolar solvents, facilitating reactions in hydrophobic environments. The methyl group at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions of the benzene ring .

Advanced

Computational studies (e.g., DFT calculations) reveal electron-donating effects of the butoxy group, increasing the electron density of the aromatic ring and favoring nucleophilic aromatic substitution. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .

What advanced applications does 4-Butoxy-2-methylbenzoic acid have in materials science?

Advanced

This compound serves as a monomer in liquid crystal polymers. Its derivatives (e.g., oxadiazole esters) exhibit mesomorphic behavior, with transition temperatures and enthalpies measured via differential scanning calorimetry (DSC). For example, the compound OC4 2MePh(3MeODBP) shows a nematic phase at 120–150°C, making it suitable for optoelectronic devices .

How can computational modeling predict the physicochemical properties of 4-Butoxy-2-methylbenzoic acid?

Advanced

Tools like ACD/Labs Percepta predict logP (2.8), pKa (4.1 for the carboxylic acid group), and solubility (0.2 mg/mL in water). Molecular dynamics simulations assess conformational stability, while COSMO-RS models estimate partition coefficients in solvent systems. These predictions guide solvent selection for crystallization and reaction optimization .

What strategies resolve contradictions in reported synthetic yields of 4-Butoxy-2-methylbenzoic acid derivatives?

Advanced

Methodological discrepancies (e.g., catalyst choice, purification techniques) often explain yield variations. For instance, replacing traditional column chromatography with preparative HPLC increases purity (>98%) but reduces yield. Design of Experiments (DoE) methodologies identify critical factors (e.g., reagent purity, humidity control) to improve reproducibility .

How is 4-Butoxy-2-methylbenzoic acid utilized in stability studies under varying conditions?

Advanced

Stability is assessed via accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。